Calcium selenide

描述

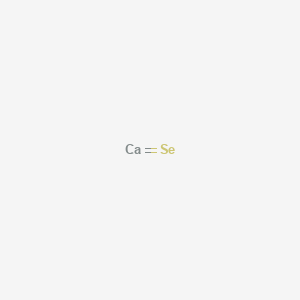

Calcium Selenide (CaSe) is a chemical compound consisting of the elements calcium and selenium in equal stoichiometric ratio . It is a white to brown cubic crystal .

Synthesis Analysis

Calcium Selenide can be prepared via the reaction of calcium and H2Se in liquid NH3 . The reaction is as follows: Ca + H2Se → CaSe + H2 . Selenium nanoparticles can also be synthesized using biological sources such as bacteria, fungi, yeasts, and plants .Molecular Structure Analysis

The Calcium Selenide (CaSe) molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 double bond . The bond type and polarity of the two atoms in CaSe is likely polar covalent .Chemical Reactions Analysis

Calcium Selenide reacts with indium (III) selenide in vacuum at high temperature to give CaIn2Se4 . The reaction is as follows: CaSe + In2Se3 → CaIn2Se4 .Physical And Chemical Properties Analysis

Calcium Selenide has the molecular formula of CaSe and the molecular weight of 119.0452 g/mol . It has a melting point of 1408°C (where it decomposes, in air, to CaO and SeO2). Its density is 3.81 g/cm3 and it is unstable in air or moisture .科学研究应用

Application in Energy Storage Systems

Specific Scientific Field

Energy Storage and Battery Technology

Comprehensive Summary of the Application

Calcium-ion batteries (CIBs) are a promising next-generation energy storage system. The low redox potential of calcium metal and the high abundance of calcium compounds make them an attractive option for continued CIB development .

Methods of Application or Experimental Procedures

In this application, elemental Selenium (Se) is used as a high-capacity cathode material for CIBs that operates via a conversion mechanism in a Ca metal battery at room temperature. The Se electrodes demonstrate a reversible specific capacity of 180 mA h g−1 with a discharge plateau near 2.0 V (vs Ca2+/Ca) at 100 mA g−1 using an electrolyte based on the salt calcium tetrakis(hexafluoroisopropyloxy)borate(Ca(B- (hfip) 4 2 ) in 1,2-dimethoxyethane (DME) and Ca metal .

Summary of Results or Outcomes

The reversible electrochemical reaction between calcium and selenium was investigated using operando synchrotron-based techniques. The possible reaction mechanism was discussed .

Application in Plant Ecosystems

Specific Scientific Field

Plant Physiology and Ecosystems

Comprehensive Summary of the Application

Selenium is an essential trace element which plays an important role in human immune regulation and disease prevention. Plants absorb inorganic selenium (selenite or selenate) from the soil and convert it into various organic selenides (such as seleno amino acids, selenoproteins, and volatile selenides) via the sulfur metabolic pathway .

Methods of Application or Experimental Procedures

Plants absorb inorganic selenium from the soil and convert it into various organic selenides via the sulfur metabolic pathway. These organic selenides are important sources of dietary selenium supplementation for humans .

Summary of Results or Outcomes

Organoselenides can promote plant growth, improve nutritional quality, and play an important regulatory function in plant ecosystems. The release of selenium-containing compounds into the soil by Se hyperaccumulators can promote the growth of Se accumulators but inhibit the growth and distribution of non-Se accumulators .

安全和危害

未来方向

Calcium-ion batteries (CIBs) are a promising next-generation energy storage system given the low redox potential of calcium metal and high abundance of calcium compounds . The development in the cathode materials for calcium batteries and the unparalleled promise of solid-state metathesis routes in designing a diverse array of high-performance electrode materials are highlighted .

属性

IUPAC Name |

selanylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMCFSORHHSTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSe | |

| Record name | calcium selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061650 | |

| Record name | Calcium selenide (CaSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium selenide | |

CAS RN |

1305-84-6 | |

| Record name | Calcium selenide (CaSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium selenide (CaSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium selenide (CaSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)